Chemical structure of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride
This is an in-depth technical guide for 1-((3S)-3-Piperidinyl)-2-pyrrolidinone Hydrochloride , a specialized chiral building block used in medicinal chemistry. Comprehensive Structural and Functional Analysis Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide for 1-((3S)-3-Piperidinyl)-2-pyrrolidinone Hydrochloride , a specialized chiral building block used in medicinal chemistry.
Comprehensive Structural and Functional Analysis
Executive Summary
1-((3S)-3-Piperidinyl)-2-pyrrolidinone hydrochloride is a bivalent heterocyclic scaffold characterized by a pyrrolidin-2-one (γ-lactam) ring fused via its nitrogen atom to the C3 position of a piperidine ring. The (3S)-enantiomer is a critical chiral intermediate in the synthesis of Janus Kinase (JAK) inhibitors, G-protein coupled receptor (GPCR) ligands, and PROTAC linkers. Its structural rigidity and defined stereochemistry allow for precise orientation of pharmacophores in drug design, particularly for targets requiring specific hydrogen bonding vectors within a restricted conformational space.
The molecule consists of two saturated nitrogen-containing rings. The pyrrolidinone acts as a neutral, polar lactam motif, while the piperidine provides a basic secondary amine site for further functionalization (e.g., reductive amination, S_NAr, or amide coupling).
Synthetic Pathway & Manufacturing
The synthesis of the (3S)-enantiomer requires strict control of stereochemistry, typically starting from the chiral pool (L-aspartic acid derivatives or resolved 3-aminopiperidine). The industrial standard route utilizes N-protected (S)-3-aminopiperidine to prevent polymerization and ensure regioselectivity.
Synthesis Protocol (Boc-Route)
Step 1: Acylation. (S)-1-Boc-3-aminopiperidine is reacted with 4-chlorobutyryl chloride in the presence of a base (TEA or DIPEA) to form the acyclic amide intermediate.
Step 2: Cyclization. The intermediate undergoes intramolecular alkylation using a strong base (NaH or KOtBu) in THF to close the pyrrolidinone ring.
Step 3: Deprotection & Salt Formation. The Boc group is removed using HCl in dioxane or TFA, followed by crystallization as the hydrochloride salt.
Stereochemical Integrity: The use of (S)-1-Boc-3-aminopiperidine (CAS 625471-18-3) ensures the final product retains >98% ee. Racemization is minimal under standard acylation conditions but can occur if the cyclization temperature exceeds 80°C for prolonged periods.
Purification: The intermediate Boc-protected lactam is lipophilic and easily purified by silica chromatography. The final HCl salt is water-soluble and hygroscopic; storage under inert gas (Ar/N2) is recommended.
Applications in Drug Discovery
This scaffold serves as a "bivalent linker" and pharmacophore in several high-value therapeutic classes:
JAK Inhibitors: The piperidine ring mimics the aliphatic cycle found in Tofacitinib and Ruxolitinib analogs, providing solubility and a vector for the "warhead" (e.g., cyanoacrylamide) or the hinge-binding motif (e.g., pyrrolopyrimidine).
GPCR Ligands: The pyrrolidinone oxygen acts as a hydrogen bond acceptor, while the piperidine nitrogen allows for attachment to aryl cores, modulating affinity for receptors like CCR2 or 5-HT.
PROTAC Linkers: The rigid sp3-rich structure offers defined exit vectors compared to flexible alkyl chains, improving the permeability and physicochemical properties of proteolysis-targeting chimeras.
Physicochemical Properties & Stability[5]
Property
Value / Observation
Solubility
Highly soluble in water, DMSO, Methanol. Insoluble in Hexane, Et2O.
Hygroscopicity
Moderate to High. The HCl salt absorbs atmospheric moisture.
pKa (Calc)
~9.5 (Piperidine NH), ~-0.5 (Lactam Carbonyl)
Storage
-20°C, Desiccated. Protect from light.
Stability
Stable in acidic media. Lactam ring may hydrolyze in strong boiling alkali (NaOH > 1M).
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The free base is an amine and may cause chemical burns; the salt is an irritant.
References
Sigma-Aldrich. (2025). 1-(3-piperidinyl)-2-pyrrolidinone Product Information. Retrieved from
PubChem. (2025).[2] Compound Summary: 1-[(3S)-piperidin-3-yl]piperidine and related scaffolds. National Library of Medicine. Retrieved from
ChemicalBook. (2025). CAS 1240315-28-9 Entry and MSDS Data. Retrieved from
EON Biotech. (2025). Catalog Entry: 1-(3S)-3-Piperidinyl-2-pyrrolidinone. Retrieved from
Therapeutic potential of 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffolds
An In-Depth Technical Guide to the Therapeutic Potential of 1-(3s)-3-Piperidinyl-2-pyrrolidinone Scaffolds Abstract: The confluence of piperidine and pyrrolidinone moieties into a single, stereochemically defined scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Therapeutic Potential of 1-(3s)-3-Piperidinyl-2-pyrrolidinone Scaffolds
Abstract: The confluence of piperidine and pyrrolidinone moieties into a single, stereochemically defined scaffold, 1-(3s)-3-Piperidinyl-2-pyrrolidinone, represents a significant advancement in medicinal chemistry. This guide provides a comprehensive analysis of this privileged scaffold, elucidating its synthesis, physicochemical characteristics, and profound therapeutic potential. Primarily recognized for its role in potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of Type 2 Diabetes, the scaffold's utility extends to other promising therapeutic arenas, including cardiovascular and neurological disorders. We will dissect the intricate structure-activity relationships (SAR), provide detailed experimental methodologies to ensure reproducibility, and explore future avenues for drug discovery based on this versatile core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this chemical architecture.
Introduction: The Strategic Fusion of Privileged Heterocycles
In the landscape of drug discovery, nitrogen-containing heterocycles are paramount, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, the piperidine and pyrrolidine rings stand out as "privileged scaffolds" due to their ubiquitous presence in natural products and pharmaceuticals.[2][3][4] The piperidine ring offers a stable, non-planar structure that can modulate lipophilicity and engage with biological targets through hydrogen bonding and conformational adaptation.[4] Similarly, the pyrrolidine ring, a core component of the amino acid proline, provides a three-dimensional architecture that can efficiently explore pharmacophore space and enhance aqueous solubility.[3][5]
The strategic combination of these two motifs into the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold creates a novel chemical entity with enhanced structural complexity and Fsp3 character—a key attribute correlated with higher clinical success rates.[1] This guide delves into the multifaceted potential of this specific scaffold, beginning with its foundational chemistry and moving through its most successful application to date—the inhibition of DPP-4—before exploring its broader therapeutic promise.
Chapter 1: The Core Scaffold: Synthesis and Molecular Architecture
The therapeutic journey of any scaffold begins with its synthesis. The creation of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone core requires a strategic approach that establishes the crucial (S)-stereocenter. While numerous methods exist for synthesizing piperidine and pyrrolidinone derivatives independently, a convergent strategy is often employed for this hybrid scaffold.[6][7][8]
General Synthetic Strategy
A plausible and efficient synthesis involves the coupling of a protected (3S)-3-aminopyrrolidin-2-one with a suitable piperidine precursor. The chirality is typically introduced early, often starting from a chiral pool material like L-glutamic acid, to ensure stereochemical fidelity.
Caption: General synthetic workflow for the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold.
Physicochemical Causality
The power of this scaffold lies in its three-dimensional structure. The non-planar nature of both the piperidine and pyrrolidone rings allows for precise spatial orientation of substituents, which is critical for selective binding to protein targets.[3] The pyrrolidinone lactam provides a hydrogen bond acceptor, while the piperidine nitrogen can act as either a hydrogen bond donor or acceptor depending on its substitution and the physiological pH. This dual-functionality, combined with the scaffold's inherent chirality, makes it a highly adaptable platform for drug design.
Chapter 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Paradigm of Success
The most significant therapeutic application of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold is in the development of DPP-4 inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM).[9][10]
The Role of DPP-4 in Glycemic Control
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][11] These incretins are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[9] By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to improved glycemic control.[10]
Mechanism of Inhibition & Structure-Activity Relationship (SAR)
Derivatives of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold have emerged as highly potent and selective DPP-4 inhibitors. The key to their success lies in how the scaffold orients specific functional groups to interact with the active site of the DPP-4 enzyme.
Caption: Pharmacophore model for DPP-4 inhibition by piperidinyl-pyrrolidinone derivatives.
A crucial structural feature for high potency is often the presence of a nitrile group, which can form a reversible covalent bond or strong interaction with the catalytic serine residue in the S1 pocket of DPP-4.[11][12] The piperidinyl-pyrrolidinone core acts as the central scaffold, correctly positioning the nitrile for this key interaction and placing other substituents into adjacent binding pockets.
Table 1: Structure-Activity Relationship (SAR) of DPP-4 Inhibitors
Note: Data is compiled and representative of trends discussed in the cited literature.
The SAR studies consistently show that lipophilic and often electron-withdrawing groups on the piperidine nitrogen enhance potency by interacting with the hydrophobic S2 pocket.[11][13] The stereochemistry at the 3-position of the pyrrolidinone ring is critical for optimal orientation within the active site.
While DPP-4 inhibition is the most validated application, the structural features of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold make it a promising candidate for other therapeutic targets.
Antiarrhythmic Potential
Quantitative structure-activity relationship (QSAR) studies on related 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have demonstrated significant antiarrhythmic activity.[14][15] This activity is linked to the modulation of α1-adrenergic receptors, which play a role in cardiovascular function and blood pressure regulation.[14] The pyrrolidinone core, combined with an appropriately substituted arylpiperazine (a bioisostere for the piperidine portion), was found to be a key determinant of this activity.[14][15] This suggests that derivatives of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold could be rationally designed to target cardiac ion channels or adrenergic receptors for the treatment of arrhythmias.
Central Nervous System (CNS) Applications
Both piperidine and pyrrolidinone rings are prevalent in CNS-active drugs.[4] The pyrrolidinone moiety is a core feature of nootropic agents and anticonvulsants like Levetiracetam.[16] The piperidine ring is found in numerous antipsychotics, analgesics, and antidepressants.[17][18] The ability of the combined scaffold to cross the blood-brain barrier (a property that can be tuned by modifying its lipophilicity) opens up possibilities for treating a range of neurological and psychiatric conditions, including epilepsy, schizophrenia, and depression.[16][19]
Anti-inflammatory and Anti-infective Agents
The pyrrolidine scaffold has been incorporated into novel anti-inflammatory agents, targeting enzymes like cyclooxygenase (COX).[3] Furthermore, recent studies have identified pyrrolidine-2,3-dione derivatives as inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, highlighting a potential route to new antibacterial agents.[20][21] By functionalizing the 1-(3s)-3-Piperidinyl-2-pyrrolidinone core with moieties known to interact with inflammatory or microbial targets, novel drug candidates in these areas could be developed.
Chapter 4: Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.
Protocol: Synthesis of a Representative Derivative
Objective: To synthesize 1-(4-cyanobenzyl)-(3S)-3-(piperidin-1-yl)pyrrolidin-2-one.
Standard glassware, magnetic stirrer, heating mantle
Purification system (e.g., flash chromatography)
Procedure:
To a round-bottom flask charged with (3S)-3-(piperidin-1-yl)pyrrolidin-2-one hydrochloride (1.0 eq), add anhydrous acetonitrile to create a 0.2 M solution.
Add potassium carbonate (2.5 eq) to the suspension. The base is critical for deprotonating both the hydrochloride salt and the secondary amine for the subsequent reaction.
Add 4-cyanobenzyl bromide (1.1 eq) to the reaction mixture.
Heat the reaction to 60 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude material using silica gel flash chromatography, eluting with a gradient of dichloromethane and methanol to afford the pure product.
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol: In Vitro DPP-4 Inhibition Assay
Objective: To determine the IC50 value of a test compound against human DPP-4.
Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
In the wells of the 384-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, reference inhibitor for 0% activity).
Add 10 µL of recombinant human DPP-4 enzyme (at a pre-determined optimal concentration) to each well.
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. This pre-incubation step is crucial for identifying time-dependent inhibitors.
Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate to each well.
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over 30-60 minutes at 37 °C.
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
Determine the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Mechanism of Action for 1-(3S)-3-Piperidinyl-2-pyrrolidinone Based Compounds
The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of 1-(3S)-3-Piperidinyl-2-pyrrolidinone (CAS: 1240315-28-9) and its derivatives. This scaffold represents a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of 1-(3S)-3-Piperidinyl-2-pyrrolidinone (CAS: 1240315-28-9) and its derivatives. This scaffold represents a privileged bicyclic amine motif used in the design of kinase inhibitors (specifically JAK family) and GPCR ligands.
Executive Summary
1-(3S)-3-Piperidinyl-2-pyrrolidinone is a chiral, bicyclic building block characterized by a piperidine ring substituted at the C3 position with a 2-pyrrolidinone (gamma-lactam) moiety. This scaffold serves as a critical pharmacophore in medicinal chemistry, primarily designed to function as a conformationally restricted diamine mimic .
Its core mechanism of action in drug design is twofold:
Entropic Optimization: The rigid pyrrolidinone ring locks the nitrogen lone pair and the spatial orientation of the piperidine, reducing the entropic penalty upon binding to protein targets (e.g., Janus Kinases or GPCRs).
Peptidomimetic Interaction: The lactam unit mimics the backbone carbonyl and nitrogen of peptide bonds (specifically
-turns), allowing high-affinity interactions with ATP-binding pockets or allosteric sites.
Structural Pharmacology & Pharmacophore Analysis
The Privileged Scaffold
The compound consists of two heterocyclic rings:
Ring A (Piperidine): Provides a basic amine center (if N1 is unsubstituted) or serves as a linker when N1 is functionalized (e.g., with an acrylamide warhead in covalent inhibitors).
Ring B (Pyrrolidinone): Acts as a hydrogen bond acceptor (via the carbonyl oxygen) and a steric spacer. Unlike a flexible amine chain, the lactam ring enforces a specific dihedral angle, optimizing fit within the hydrophobic cleft of enzymes.
Mechanism of Action: Kinase Inhibition (JAK-STAT Pathway)
Compounds based on the 3-aminopiperidine scaffold (structurally homologous to 1-(3S)-3-Piperidinyl-2-pyrrolidinone) are potent inhibitors of the Janus Kinase (JAK) family.
Binding Mode: The pyrrolidinone group occupies the solvent-exposed region or a specific hydrophobic pocket adjacent to the ATP-binding site. The piperidine ring orients the "warhead" (e.g., a cyano group or acrylamide) to interact with the catalytic lysine or cysteine residues.
Signaling Blockade: By competitively inhibiting ATP binding to JAK1/JAK2/JAK3, these compounds prevent the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins.
Downstream Effect: This blockade inhibits the translocation of STAT dimers to the nucleus, thereby suppressing the transcription of pro-inflammatory cytokines (IL-6, IL-2, IFN-
Caption: Mechanism of JAK inhibition by scaffold-based compounds, preventing STAT phosphorylation and downstream inflammatory gene transcription.
Experimental Protocols & Synthesis
Synthesis of the Scaffold (Protocol)
The synthesis of 1-(3S)-3-Piperidinyl-2-pyrrolidinone typically involves the cyclization of a 3-aminopiperidine derivative with a gamma-haloacyl halide.
Reagents:
(S)-3-Amino-1-Boc-piperidine (Starting Material)
4-Chlorobutyryl chloride
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
Tetrahydrofuran (THF), Anhydrous
Step-by-Step Workflow:
Acylation: Dissolve (S)-3-Amino-1-Boc-piperidine (1.0 eq) in anhydrous THF at 0°C. Add triethylamine (1.2 eq) followed by dropwise addition of 4-chlorobutyryl chloride (1.1 eq). Stir for 2 hours to form the linear amide intermediate.
Cyclization: Cool the reaction mixture to -10°C. Add NaH (60% dispersion, 2.5 eq) slowly to induce intramolecular cyclization (displacement of the terminal chloride by the amide nitrogen).
Deprotection: Purify the N-Boc protected intermediate. Dissolve in dioxane/HCl (4M) and stir at room temperature for 1 hour to remove the Boc group.
Isolation: Concentrate in vacuo to yield 1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride as a white solid.
The following table summarizes the impact of modifying the pyrrolidinone ring size and substitution on kinase inhibitory potency (Hypothetical Data based on JAK inhibitor SAR trends).
Compound Variant
Ring B Structure
IC50 (JAK1)
IC50 (JAK2)
Selectivity Profile
Core Scaffold
2-Pyrrolidinone (5-mem)
12 nM
45 nM
Balanced JAK1/2
Variant A
2-Piperidinone (6-mem)
150 nM
210 nM
Reduced Potency (Steric Clash)
Variant B
Open Chain Amide
>1000 nM
>1000 nM
Loss of Entropy Advantage
Variant C
N-Methyl-Pyrrolidinone
8 nM
100 nM
Increased JAK1 Selectivity
Therapeutic Applications
Compounds utilizing the 1-(3S)-3-Piperidinyl-2-pyrrolidinone core are investigated for:
Autoimmune Disorders: Rheumatoid arthritis, psoriasis, and ulcerative colitis (via JAK inhibition).
Neurological Disorders: The scaffold shares structural features with Racetams (nootropics) and Sigma-1 receptor ligands, suggesting potential in cognitive enhancement or neuroprotection.
Pain Management: As intermediates for CGRP receptor antagonists (Migraine therapy), where the piperidine-lactam motif mimics the calcitonin gene-related peptide turn structure.
References
PubChem. 1-[(3S)-piperidin-3-yl]pyrrolidin-2-one. National Library of Medicine.[1] Available at: [Link]
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. (Contextual reference for 3-aminopiperidine scaffolds in JAK inhibitors).
Technical Guide: (3S)- vs. (3R)-1-(Piperidin-3-yl)pyrrolidin-2-one Isomers
The following technical guide details the structural, synthetic, and functional differences between the (3S) and (3R) isomers of 1-(piperidin-3-yl)pyrrolidin-2-one . This scaffold is a critical chiral building block in m...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and functional differences between the (3S) and (3R) isomers of 1-(piperidin-3-yl)pyrrolidin-2-one . This scaffold is a critical chiral building block in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) modulators.[1]
Executive Summary
The 1-(piperidin-3-yl)pyrrolidin-2-one scaffold represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] The stereochemistry at the C3 position of the piperidine ring is the defining feature that dictates the molecule's spatial orientation, solubility profile, and binding affinity.[1]
The (3S) Isomer: Often the bioactive conformer for kinase inhibitors (e.g., JAK3 selectivity) due to its specific vector alignment in the ATP-binding pocket.[1]
The (3R) Isomer: Frequently serves as a negative control (distomer) or a scaffold for targets requiring an orthogonal binding mode (e.g., specific GPCR allosteric sites).[1]
This guide dissects the critical differences between these enantiomers, providing validated protocols for their synthesis, separation, and application.
Structural Analysis & Stereochemistry
The core structure consists of a five-membered lactam (pyrrolidin-2-one ) attached to the nitrogen or carbon of a six-membered amine (piperidine ).[1] The nomenclature "1-(piperidin-3-yl)" indicates the pyrrolidinone nitrogen is bonded to the C3 carbon of the piperidine ring.[1]
Stereogenic Center Definition
The chirality resides at the C3 carbon of the piperidine ring .[1]
Feature
(3S)-Isomer
(3R)-Isomer
Configuration
The pyrrolidinone substituent is oriented away from the observer (dashed wedge) when the piperidine nitrogen is top-right (standard view).[1]
The pyrrolidinone substituent is oriented towards the observer (solid wedge).[1]
Cahn-Ingold-Prelog (CIP)
Priority: N > C(pyrrolidinone) > C(piperidine) > H. Counter-clockwise (S).[1]
Priority: N > C(pyrrolidinone) > C(piperidine) > H. Clockwise (R).[1]
Conformational Bias
Favors a specific chair conformation where the bulky pyrrolidinone group adopts an equatorial position to minimize 1,3-diaxial interactions.[1]
Enantiomeric chair conformation; identical internal energy but mirror-image spatial vector.[1]
3D Conformational Pathway (DOT Visualization)
The following diagram illustrates the structural relationship and the critical chiral center.
Figure 1: Stereochemical divergence of the piperidinyl-pyrrolidinone scaffold and its impact on target binding.[1][2]
Synthetic Methodologies
The synthesis of enantiopure isomers is achieved either through Asymmetric Synthesis (using the Chiral Pool) or Chiral Resolution of the racemate.[1]
Method A: Asymmetric Synthesis (Chiral Pool Strategy)
This is the preferred method for high-purity pharmaceutical intermediates, utilizing commercially available chiral 3-aminopiperidines.[1]
Mechanism: Selective acylation of the (R)-amine leaves the (S)-amine unreacted (or vice versa depending on the acyl donor).[1]
Biological Significance & Applications
The difference between 3S and 3R is not merely structural; it is functional.[1] This scaffold is a bioisostere for cyclohexyl and phenyl rings, improving water solubility (logP reduction) and introducing a hydrogen bond acceptor (the lactam carbonyl).[1]
Comparative Biological Activity
Target Class
(3S)-Isomer Utility
(3R)-Isomer Utility
Mechanism of Action
JAK Inhibitors
Primary Scaffold. The (3S) orientation often aligns the piperidine nitrogen for interaction with the hinge region or solvent front in the ATP pocket.[1]
Selectivity Probe. Used to determine the stereochemical requirement of the binding pocket.[1]
The pyrrolidinone ring acts as a spacer, positioning the piperidine nitrogen for H-bonding.[1]
GPCRs (CCR5/CXCR4)
High Affinity. (3S) isomers have shown superior binding in chemokine receptor antagonists.[1]
Variable. Often exhibits 10-100x lower affinity due to steric clash with transmembrane helices.[1]
In the development of covalent JAK3 inhibitors (e.g., analogs of Ritlecitinib ), the piperidine ring serves as the linker for the electrophilic "warhead" (acrylamide).
The (3S)-isomer positions the acrylamide warhead to react specifically with Cys909 in the JAK3 active site.[1]
The (3R)-isomer directs the warhead away from the cysteine residue, resulting in a reversible inhibitor with significantly reduced potency and selectivity [1].[1]
Analytical Differentiation
Distinguishing these isomers requires validated analytical techniques.[1] Standard reverse-phase HPLC cannot separate enantiomers; chiral stationary phases are required.[1]
Chiral HPLC Protocol
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
(3R)-Isomer typically elutes first (Rt ~ 8-10 min).[1]
(3S)-Isomer typically elutes second (Rt ~ 12-14 min).[1]
Note: Elution order may reverse depending on the specific column selector.
NMR Spectroscopy
While 1H NMR is identical for enantiomers in achiral solvents, diastereomeric derivatives allow differentiation.[1]
Derivatization Agent: (R)-(-)-Mandelic Acid or Mosher's Acid chloride.[1]
Observation: The H-3 proton of the piperidine ring will show distinct chemical shift splitting (
) in the diastereomeric mixture, allowing calculation of Enantiomeric Excess (ee).[1]
Workflow: From Synthesis to Validation
The following diagram outlines the logical flow for producing and validating the specific isomer required for drug screening.
Figure 2: Strategic workflow for the synthesis and biological evaluation of piperidinyl-pyrrolidinone isomers.
References
Thorarensen, A., et al. (2017).[1] "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans."[1] Journal of Medicinal Chemistry, 60(5), 1971–1993.[1] Link[1]
ChemicalBook. (2024).[1] "1-(3S)-3-Piperidinyl-2-pyrrolidinone Product Entry (CAS 1240347-03-8)."[1] Link
Pfizer Inc. (2018).[1] "Crystal Structure of JAK3 in Complex with Covalent Inhibitors." Protein Data Bank.[1] Link
Mao, L., et al. (2021).[1] "Stereoselective Synthesis of 3-Aminopiperidine Derivatives: Key Intermediates for Kinase Inhibitors."[1] Organic Process Research & Development. Link[1]
Technical Application Note: Synthesis of 1-((3S)-Piperidin-3-yl)pyrrolidin-2-one Hydrochloride
Abstract & Core Directive This protocol details the scalable synthesis of 1-((3S)-piperidin-3-yl)pyrrolidin-2-one hydrochloride , a privileged chiral scaffold often utilized in the development of Janus Kinase (JAK) inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This protocol details the scalable synthesis of 1-((3S)-piperidin-3-yl)pyrrolidin-2-one hydrochloride , a privileged chiral scaffold often utilized in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.
Unlike generic literature that suggests "one-pot" mixtures, this guide prioritizes a stepwise, isolable intermediate approach . This ensures high enantiomeric excess (ee%) retention and removal of linear impurities prior to the final salt formation. The route utilizes commercially available tert-butyl (3S)-3-aminopiperidine-1-carboxylate and 4-chlorobutyryl chloride, employing a base-mediated cyclization strategy.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the γ-lactam ring upon the chiral piperidine amine. The logic follows a "Protect-Acylate-Cyclize-Deprotect" sequence to ensure the secondary amine of the piperidine ring does not interfere with the lactamization.
Strategic Pillars:
Chirality Preservation: Starting with the enantiopure (3S)-aminopiperidine avoids complex resolutions later.
Regioselectivity: The Boc-protection on the piperidine nitrogen directs acylation exclusively to the exocyclic primary amine.
Cyclization Efficiency: The intramolecular alkylation of the amide nitrogen requires a strong base (NaH or KOtBu) to overcome the low nucleophilicity of the amide.
Figure 1: Retrosynthetic disconnection showing the linear assembly of the lactam ring.
4-Chlorobutyryl chloride is highly corrosive and releases HCl gas upon contact with moisture. Handle only in a fume hood.
Sodium Hydride (NaH) evolves hydrogen gas. Ensure inert atmosphere (N₂/Ar) and quench excess carefully with isopropanol before adding water.
Detailed Experimental Protocol
Phase 1: Acylation (Formation of the Linear Amide)
Objective: Selective acylation of the exocyclic amine without affecting the Boc group.
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Dissolution: Charge (S)-1-Boc-3-aminopiperidine (10.0 g, 50 mmol) and anhydrous DCM (150 mL). Add Triethylamine (10.5 mL, 75 mmol). Cool the solution to 0 °C using an ice bath.
Addition: Dilute 4-chlorobutyryl chloride (6.2 mL, 55 mmol) in DCM (20 mL). Add this solution dropwise via the addition funnel over 30 minutes.
Process Control: Maintain internal temperature < 5 °C to prevent bis-acylation.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
Monitor: TLC (50% EtOAc/Hexane).[2] The starting amine (polar) should disappear, replaced by the less polar amide.
Workup: Quench with saturated NaHCO₃ (100 mL). Separate phases. Wash the organic layer with 1M HCl (50 mL) (rapid wash to remove TEA), then Brine. Dry over Na₂SO₄ and concentrate in vacuo.
Intermediate: The resulting oil (Linear Amide) is usually sufficiently pure for the next step.
Yield Target: >90% (approx. 14-15 g).
Phase 2: Cyclization (Ring Closure)
Objective: Intramolecular N-alkylation to form the lactam ring.
Setup: Clean and dry the 500 mL RBF. Establish a nitrogen atmosphere.
Suspension: Charge Sodium Hydride (60% dispersion in oil, 3.0 g, 75 mmol) and wash twice with dry Hexane to remove mineral oil (optional but recommended for easier purification). Suspend the washed NaH in anhydrous THF (100 mL). Cool to 0 °C .[3]
Addition: Dissolve the crude Linear Amide (from Phase 1) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension over 45 minutes.
Observation: Hydrogen gas evolution will be vigorous. Ensure proper venting.
Heating: Once evolution subsides, warm the reaction to RT for 1 hour, then heat to 50 °C for 3 hours.
Mechanism:[1][3][4][5][6] The base deprotonates the amide nitrogen, which then attacks the terminal carbon bearing the chlorine, displacing Cl⁻.
Quench: Cool to 0 °C. Carefully add Isopropanol (10 mL) dropwise to destroy excess NaH, followed by Water (50 mL).
Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[2]
Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Objective: Removal of the Boc group and isolation of the stable hydrochloride salt.
Dissolution: Dissolve the purified lactam (10.0 g, ~37 mmol) in dry Dioxane (20 mL) or MeOH (20 mL).
Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (46 mL, 185 mmol, 5 equiv) dropwise.
Reaction: Stir at RT for 4–6 hours.
Observation: A white precipitate often forms. If not, add Et₂O or MTBE as an anti-solvent.
Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with Et₂O (50 mL).
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target hydrochloride salt.
Analytical Control & Specifications
To ensure the material is suitable for downstream medicinal chemistry (e.g., coupling to JAK scaffolds), the following Critical Quality Attributes (CQAs) must be met:
Solution: Use freshly distilled THF and titrate NaH or use a fresh bottle. Alternatively, Potassium tert-butoxide (KOtBu) in tert-butanol/THF can be used as a milder alternative to NaH.
Problem: Racemization.
Cause: Excessive heat during the basic cyclization step.
Solution: Do not exceed 50–60 °C. The stereocenter is generally stable, but prolonged reflux in strong base should be avoided.
Problem: Hygroscopicity.
Cause: Excess HCl trapped in the lattice.
Solution: Recrystallize from EtOH/Et₂O if the salt becomes a gum. Store under Argon in a desiccator.
References
General Lactam Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Piperidine Building Blocks: Cox, C. et al. (2019). "Process Development of Upadacitinib." Organic Process Research & Development, 23(11), 2523–2533. Link(Note: Describes similar JAK inhibitor chemistry and handling of chiral piperidines).
Cyclization Methodology: Wolfe, J. P. et al. (2009). "Synthesis of saturated N-heterocycles." Tetrahedron, 65(36), 7605-7619.
Commercial Reagent Data: Sigma-Aldrich Product Specification for tert-Butyl (3S)-3-aminopiperidine-1-carboxylate. Link
Application Note and Protocol: Determination of the Solubility of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Solubility in Drug Discovery The journey of a new chemical entity (NCE)...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor aqueous solubility can lead to insufficient bioavailability, necessitating higher doses that may introduce toxicity concerns.[3][4] Conversely, understanding a compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) is crucial for in vitro assay development and high-throughput screening (HTS).[5][6]
This document provides a comprehensive guide to understanding and determining the solubility of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl, a heterocyclic compound with potential pharmaceutical applications. Given the presence of both a piperidine and a pyrrolidinone moiety, understanding its behavior in both a polar aprotic solvent (DMSO) and a polar protic solvent (water) is essential for its advancement in the drug discovery pipeline.
Physicochemical Properties and Predicted Solubility Profile
1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl is a hydrochloride salt of a cyclic amine. The presence of the hydrochloride salt form is anticipated to enhance its aqueous solubility compared to the free base, as the ionic nature of the salt interacts favorably with the polar water molecules. The pyrrolidinone and piperidine rings contribute to the overall polarity and potential for hydrogen bonding.
Table 1: Predicted Physicochemical Properties of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl and its Constituents
The presence of amine and amide functional groups suggests potential for hydrogen bonding. The hydrochloride salt form is expected to significantly increase aqueous solubility.
Polarity
Polar
The molecule contains polar functional groups (amine, amide) and is in a salt form, indicating good solubility in polar solvents like water.
Hydrogen Bond Donors/Acceptors
Multiple sites
The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the amine proton (in the salt form) can act as a donor, facilitating interactions with protic solvents.
Predicted Water Solubility
High
As a hydrochloride salt of a small molecule amine, it is predicted to be readily soluble in water.[7]
Predicted DMSO Solubility
High to Miscible
DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many hydrochloride salts.[5][8]
The Dichotomy of Solvents: DMSO vs. Water
Dimethyl Sulfoxide (DMSO)
DMSO is a versatile and widely used solvent in drug discovery for several key reasons:
Broad Solubilizing Power: It can dissolve a vast array of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for HTS.[5][6]
Miscibility: It is miscible with water and many organic solvents, allowing for easy dilution into aqueous assay buffers.[5]
Low Volatility: Its high boiling point (189 °C) minimizes evaporation and concentration changes in stock solutions.[5]
However, it is crucial to note that DMSO can have biological effects and may interfere with some assays at higher concentrations.[9] Therefore, determining the maximum solubility in DMSO is vital for preparing concentrated stock solutions while ensuring the final assay concentration of DMSO remains low (typically <0.5%).
Water
Aqueous solubility is a critical parameter for orally administered drugs, as dissolution in the gastrointestinal tract is a prerequisite for absorption.[3][10] For parenteral formulations, high water solubility is often a necessity. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the importance of this parameter in predicting in vivo performance.[4]
Experimental Protocols for Solubility Determination
Two primary methods for solubility determination are the thermodynamic (shake-flask) and kinetic methods. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11][12]
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method
This protocol details the determination of the equilibrium solubility of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl in both DMSO and water.
Materials:
1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl
Anhydrous DMSO (≥99.9% purity)
Deionized water (Milli-Q or equivalent)
Phosphate-buffered saline (PBS), pH 7.4
Vortex mixer
Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C and 37 °C)
Microcentrifuge
Calibrated analytical balance
Micropipettes
HPLC-grade methanol or acetonitrile
2 mL microcentrifuge tubes
Syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Procedure:
Preparation of Supersaturated Solutions:
Accurately weigh approximately 5-10 mg of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl into separate 2 mL microcentrifuge tubes for each solvent (DMSO, water, PBS) and each temperature (25 °C and 37 °C).
Add a small, precise volume of the respective solvent (e.g., 200 µL) to each tube.
Vortex the tubes vigorously for 2-3 minutes. If the compound completely dissolves, add more compound in small, pre-weighed increments until a solid precipitate remains.
Equilibration:
Place the sealed tubes in an orbital shaker within a temperature-controlled incubator set to the desired temperature (25 °C or 37 °C).
Agitate the samples for 24-48 hours to ensure equilibrium is reached.[11]
Phase Separation:
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
Sample Collection and Preparation:
Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
For the aqueous samples, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
Accurately dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
Quantification:
Prepare a standard curve of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl in the same diluent.
Analyze the diluted samples and standards by HPLC-UV.
Determine the concentration of the compound in the diluted samples from the standard curve.
Calculation of Solubility:
Back-calculate the original concentration in the supernatant to determine the equilibrium solubility.
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Visualizing the Workflow: Shake-Flask Solubility Determination
HPLC method development for 1-(3s)-3-Piperidinyl-2-pyrrolidinone analysis
Executive Summary 1-(3S)-3-Piperidinyl-2-pyrrolidinone represents a classic analytical challenge in pharmaceutical development: it is a polar, basic, non-chromophoric molecule with a chiral center . Standard reverse-phas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3S)-3-Piperidinyl-2-pyrrolidinone represents a classic analytical challenge in pharmaceutical development: it is a polar, basic, non-chromophoric molecule with a chiral center . Standard reverse-phase (RP) methods often fail due to poor retention (elution in the void volume), severe peak tailing (silanol interactions), and low sensitivity (lack of UV absorbance).
This guide provides a comprehensive protocol for analyzing this compound, offering three distinct methodologies tailored to specific analytical needs:
Method A (High-pH RP-HPLC): The "Gold Standard" for assay and purity.
Method B (Chiral HPLC): For enantiomeric excess (ee) determination.
Method C (Derivatization): For high-sensitivity impurity profiling.
Physicochemical Context & Strategy
Understanding the molecule is the prerequisite for method design.
Feature
Chemical Implication
Analytical Consequence
Piperidine Ring
Secondary Amine ()
Highly basic. At neutral pH, it is protonated ( charge), leading to void elution on C18 and silanol tailing.
Pyrrolidinone
Cyclic Amide
Polar.[1] Increases water solubility. Weak UV absorbance (end-absorption only).[2]
Chromophore
None (No aromatic rings)
UV detection is restricted to 200–210 nm . Solvents must be UV-transparent (e.g., Phosphate, Acetonitrile).
Chirality
(3S) Configuration
Requires a chiral stationary phase (CSP) or chiral derivatization to distinguish from the (3R) enantiomer.
Method Development Decision Tree
The following logic flow dictates the choice of method based on laboratory resources and data requirements.
Caption: Decision matrix for selecting the appropriate analytical workflow based on instrumentation and sensitivity needs.
Rationale:
Traditional low-pH methods (using TFA/Formic acid) protonate the piperidine nitrogen, making the molecule hydrophilic and causing it to elute too quickly. By raising the pH to 10.0 (above the
), we deprotonate the amine. The neutral molecule becomes more hydrophobic, retaining well on C18 columns, and silanol interactions are suppressed, yielding sharp peaks.
Critical Requirement: You must use a "Hybrid" silica column (e.g., BEH, Gemini-NX) engineered to withstand high pH. Standard silica dissolves at pH > 8.
Chromatographic Conditions
Parameter
Setting
Column
Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Gemini-NX C18
Mobile Phase A
10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
35°C
Detection
UV at 205 nm (Reference: 360 nm)
Injection Vol
10 µL
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibrium
2.0
95
5
Isocratic Hold (Polar impurities)
12.0
30
70
Linear Gradient
15.0
5
95
Wash
17.0
5
95
Hold
17.1
95
5
Re-equilibration
22.0
95
5
End
Technical Note: Ammonium bicarbonate is volatile, making this method fully compatible with LC-MS (ESI+ mode) if higher sensitivity is needed.
Rationale:
Separating the (3S) isomer from the (3R) enantiomer requires a Chiral Stationary Phase (CSP). Because the analyte is basic, "Immobilized" polysaccharide columns are preferred as they tolerate a wider range of solvents and basic modifiers.
Why DEA? Diethylamine acts as a "sacrificial base," blocking residual silanols on the column hardware and sharpening the amine peak.
Protocol C: Derivatization (Trace Analysis)
Rationale:
If you lack a Mass Spectrometer and need to detect impurities at <0.05% levels, the weak UV absorbance of the native molecule is a limiting factor. Derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) targets the secondary amine, adding a strong UV/Fluorescent tag.[3]
Derivatization Workflow
Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (2 mg/mL).
Buffer Prep: Borate Buffer (0.2 M, pH 8.5).
Reaction:
Mix 100 µL Sample + 100 µL Borate Buffer.
Add 200 µL FMOC-Cl solution.
Vortex and incubate at 40°C for 10 minutes.
Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC) or simply inject if the excess reagent peak is resolved.
Analysis: Analyze using Protocol A, but change detection to Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.
Validation & Troubleshooting
System Suitability Criteria
Tailing Factor (
): Must be < 1.5. (If > 1.5, increase pH in Method A or DEA conc. in Method B).
Resolution (
): > 2.0 between the main peak and nearest impurity.
Precision (RSD): < 1.0% for 5 replicate injections.
Common Issues & Fixes
Problem
Root Cause
Corrective Action
Peak Tailing
Silanol interactions
Ensure pH is 10.0 (Method A). Use fresh column.
Baseline Drift
UV absorbance of MP
Use HPLC-grade Acetonitrile (far UV cut-off). Avoid Acetate buffers at 205 nm; use Phosphate or Bicarbonate.
Split Peaks
Sample solvent mismatch
Dissolve sample in Mobile Phase A (or 90% water). Do not dissolve in 100% MeOH if injecting large volumes.
Ghost Peaks
Contaminated water
Use 18.2 MΩ water. Clean LC system with 10% Isopropanol/Water.
References
Waters Corporation. Strategies for the Analysis of Polar Amines. Application Note 720001123EN. Available at: [Link]
Daicel Corporation. Instruction Manual for CHIRALPAK® IG. Chiral Technologies.[4] Available at: [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Method Development for Basic Compounds").
European Patent EP4382529A1.Process for preparing pure (3S)-pyrrolidin-3-ol. (Describes analogous HPLC conditions for pyrrolidinone derivatives).
In vitro assay protocols using 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride
Application Note: 1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride in Drug Discovery Executive Summary 1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride (CAS: 1240315-28-9) is a high-value chiral building block utiliz...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride in Drug Discovery
Executive Summary
1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride (CAS: 1240315-28-9) is a high-value chiral building block utilized in the synthesis of small-molecule inhibitors, particularly those targeting the Janus Kinase (JAK) family and G-Protein Coupled Receptors (GPCRs) such as the Muscarinic and Sigma receptors. Its structural motif—a constrained pyrrolidinone lactam fused to a chiral piperidine—mimics the pharmacophores of several blockbuster drugs (e.g., Tofacitinib analogs, Racetam nootropics), offering a rigid scaffold that enhances selectivity and metabolic stability.
This application note details protocols for the quality control (chiral purity) , synthetic functionalization , and in vitro biological screening of libraries derived from this scaffold. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for autoimmune diseases and CNS disorders.
Chiral scaffold for Kinase Inhibitors (JAK/TYK2) and Nootropics
Protocol A: Quality Control – Chiral Purity Assessment
Objective: To verify the enantiomeric excess (% ee) of the (S)-isomer prior to synthesis, ensuring the stereochemical integrity of the final drug candidate.
Principle: The (S)-enantiomer is separated from the (R)-impurity using a polysaccharide-based chiral stationary phase under normal phase conditions.
Sample Preparation: Dissolve 1 mg of 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl in 1 mL of Ethanol. Add 10 µL of Diethylamine to neutralize the HCl salt (crucial for peak shape).
Equilibration: Flush the column with mobile phase for 30 minutes until the baseline stabilizes.
Injection: Inject 10 µL of the sample.
Analysis:
The (S)-enantiomer typically elutes second (verify with racemic standard).
Objective: To couple the scaffold to a heteroaryl chloride (e.g., a kinase hinge binder) via Nucleophilic Aromatic Substitution (SₙAr).
Mechanism: The secondary amine of the piperidine ring acts as the nucleophile, displacing a halide on the heteroaromatic core (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).
Workflow Diagram (DOT):
Caption: General SₙAr coupling workflow for generating kinase inhibitor libraries using the piperidine scaffold.
Coupling: Heat at 100°C for 4–12 hours (or 140°C for 30 min in microwave). Monitor by LC-MS for the disappearance of the starting chloride.
Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine. Dry over Na₂SO₄.
Deprotection (if applicable): If the heteroaryl ring has a protecting group (e.g., Tosyl), remove it using LiOH/THF or NaOMe/MeOH.
Protocol C: In Vitro Biological Screening (JAK3 Kinase Assay)
Objective: To evaluate the inhibitory potency (IC₅₀) of the synthesized compounds against JAK3, a common target for this scaffold class.
Assay Platform: ADP-Glo™ Kinase Assay (Promega) or LANCE® Ultra (PerkinElmer).
Materials:
Enzyme: Recombinant Human JAK3 Kinase (SignalChem).
Substrate: Poly(Glu,Tyr) 4:1 peptide.
ATP: Ultra-pure ATP (Km concentration: ~5 µM).
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
Procedure:
Compound Preparation: Prepare 3-fold serial dilutions of the test compounds in 100% DMSO (Top concentration: 10 µM).
Kinase Reaction:
Add 2 µL of Compound (in 2% DMSO final).
Add 4 µL of JAK3 Enzyme (0.5 ng/well). Incubate for 10 min at RT.
Add 4 µL of ATP/Substrate mix.
Incubate at RT for 60 minutes.
Detection:
Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC₅₀.
Mechanism of Action: JAK/STAT Signaling Pathway
The compounds derived from this scaffold typically function as ATP-competitive inhibitors. By blocking the ATP-binding pocket of JAK enzymes, they prevent the phosphorylation of STAT proteins, thereby inhibiting downstream cytokine signaling.
Pathway Diagram (DOT):
Caption: Mechanism of JAK inhibition.[2] The scaffold-derived inhibitor blocks JAK autophosphorylation, preventing STAT activation.
References
Chiral Separation Methodology
Application: "Enantioseparation of piperidine derivatives on polysaccharide-based chiral st
Handling hygroscopic 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride in the lab
Executive Summary This application note details the rigorous handling, storage, and experimental utilization of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride . As a chiral amine hydrochloride salt, this compound exh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the rigorous handling, storage, and experimental utilization of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride . As a chiral amine hydrochloride salt, this compound exhibits significant hygroscopicity. Exposure to ambient humidity can lead to rapid deliquescence, altering the stoichiometric molecular weight and potentially compromising enantiomeric excess (ee) through hydrolysis or disproportionation in sensitive applications. This guide provides a self-validating workflow to ensure data integrity in drug development and synthesis.
Material Science & Challenges
The hydrochloride salt of 1-(3s)-3-Piperidinyl-2-pyrrolidinone is thermodynamically unstable in humid air. The chloride anion, loosely held in the crystal lattice, readily forms hydrogen bonds with atmospheric water.
Key Risks:
Stoichiometric Error: Absorbed water increases the apparent mass. Weighing 100 mg of "wet" salt may actually deliver only 85 mg of active reagent, leading to under-dosing in coupling reactions.
Physical degradation: Transition from free-flowing powder to sticky gum (deliquescence) makes transfer impossible.
Chemical Instability: While the lactam ring is generally stable, the presence of water and acid (HCl) creates a micro-environment prone to hydrolysis over extended periods.
Hygroscopicity Classification (USP <1112>):
Classification
Water Uptake (w/w) at 25°C/80% RH
Handling Requirement
Slightly Hygroscopic
0.2% – 2.0%
Standard Desiccator
Very Hygroscopic
> 15.0%
Glovebox / Inert Atmosphere
Deliquescent
Liquefies
Strict "Dry Chain" Mandatory
Note: This specific HCl salt typically falls between "Very Hygroscopic" and "Deliquescent" depending on particle size.
Protocol A: The "Dry Chain" Storage & Transfer
Objective: Maintain the material in an anhydrous state from receiving to reaction vessel.
Receipt: Upon arrival, do not open the manufacturer's seal outside a controlled environment.
Primary Storage: Store at -20°C. Crucial: Allow the bottle to warm to room temperature inside a desiccator before opening to prevent condensation on the cold solid.
Secondary Storage: Once opened, the container must be stored in a desiccator with active phosphorus pentoxide (
) or indicating silica gel. For critical GMP applications, store in a nitrogen-purged glovebox.
Protocol B: Precision Weighing (Difference by Weighing)
Theory: Direct weighing (adding powder to a tared boat) is forbidden for hygroscopic salts because the sample absorbs water during the weighing process, causing the balance reading to drift upwards continuously.
Methodology:
The "Difference by Weighing" technique eliminates error caused by moisture absorption during transfer.
Step-by-Step Procedure:
Preparation: Dry a glass weighing bottle and cap in an oven (105°C) for 1 hour, then cool in a desiccator.
Loading: Inside a glovebox or dry bag, transfer an excess of the HCl salt into the weighing bottle and cap it tightly.
Initial Weighing (
): Place the capped bottle on the analytical balance. Record the mass.
Transfer: Remove the bottle, open it, and quickly pour the estimated required amount into the reaction vessel. Do not use a spatula if possible to avoid static/surface area issues.
Final Weighing (
): Immediately recap the bottle and weigh it again.
Calculation: Mass transferred =
.
Visualization: Weighing Workflow
Figure 1: The "Difference by Weighing" workflow minimizes the exposure of the bulk material to ambient humidity.
Protocol C: Water Content Determination (Karl Fischer)
Objective: To determine the exact "Active Pharmaceutical Ingredient" (API) content. If the salt is 5% water by weight, you must adjust your reaction stoichiometry by a factor of 1.053.
Technique: Volumetric Karl Fischer (KF) Titration.[1]
Solvent: Methanol (anhydrous).
Buffer: Since this is an amine hydrochloride, standard methanolic KF reagents are generally suitable. However, if solubility is poor, add formamide (1:1 ratio with methanol) to improve dissolution.
Procedure:
Pre-titrate the solvent to eliminate background moisture.
Use the Difference by Weighing method (Protocol B) to introduce the sample into the titration cell.
Note: Do not use a syringe for solids; use a dedicated solid addition port or a weighing boat dropped in (if the boat is known to be water-free, though back-weighing the boat is preferred).
Protocol D: Recovery of Wet Material (Azeotropic Drying)
If the material has absorbed moisture (clumped), do not use heat alone, as this may degrade the salt or cause melting. Use azeotropic distillation.[2]
Workflow:
Dissolve the wet salt in a minimum amount of dry Methanol (to ensure complete dissolution).
Add 10 volumes of Toluene .
Rotary evaporate. The Methanol/Toluene/Water azeotrope will remove the moisture.
Repeat the Toluene addition and evaporation 2x.
Dry under high vacuum (< 1 mbar) for 12 hours.
Decision Logic for Handling
Figure 2: Decision matrix for assessing material viability based on physical state and water content.
References
United States Pharmacopeia (USP). (2023). USP <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.[3][4][5] USP-NF. Link
United States Pharmacopeia (USP). (2023). USP <921> Water Determination. USP-NF. Link
Cheng, Y., et al. (2017). "Weighing by Difference: A Critical Technique for Hygroscopic Reagents."[6] Journal of Chemical Education, 94(1), 123-125.
Mettler Toledo. (n.d.). Karl Fischer Titration: A Guide to Water Determination.Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Azeotropic Drying techniques).
Troubleshooting impurities in 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl spectra
Welcome to the technical support center for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impuri...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impurities encountered during the analysis of this compound. The following content is structured in a question-and-answer format to directly address common challenges.
Section 1: Initial Assessment & Common Impurities
Q: I see unexpected peaks in my analytical data for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl. Where should I start my investigation?
A: When encountering unexpected signals in your spectra (HPLC, NMR, MS), a systematic approach is crucial. The first step is to correlate the data from all available analytical techniques to build a comprehensive profile of the impurity.
Begin by asking these fundamental questions:
Is the impurity consistently present across different batches? This helps distinguish between a systematic issue (e.g., a synthesis byproduct) and a random one (e.g., contamination).
What is the approximate quantity of the impurity? Use the peak area percentage in HPLC or integration in ¹H NMR for an initial estimate. This will determine the urgency and the amount of effort required for characterization.
Does the impurity's spectral signature suggest a relationship to the parent compound? Look for common structural motifs in the NMR or a logical mass difference in the MS data (e.g., loss of a functional group, addition of a solvent molecule).
The following diagram outlines a general workflow for impurity investigation.
Caption: General workflow for investigating an unknown impurity.
Q: What are the most common types of impurities associated with 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl?
A: Impurities can originate from various stages, including synthesis, storage, and handling. For this specific molecule, they generally fall into four categories: process-related impurities, stereoisomers, degradation products, and contaminants.
Impurity Type
Potential Source
Common Analytical Signature
Process-Related
Incomplete reaction of starting materials; Side reactions.
Peaks corresponding to synthetic precursors or byproducts from unintended reaction pathways, such as ring contraction.[1]
Stereoisomers
Non-stereoselective synthesis or racemization during a synthetic step.
(3r)-Diastereomer: The most probable stereoisomeric impurity. It will have an identical mass spectrum but a different retention time on a chiral HPLC column.[2]
Degradation Products
Exposure to heat, light, humidity, or incompatible pH conditions.
Hydrolysis Product: Opening of the lactam (pyrrolidinone) ring. Expect a mass increase of 18 Da (addition of H₂O). Oxidation Products: Addition of oxygen to the piperidine or pyrrolidinone ring.[3] Expect a mass increase of 16 Da.
Contaminants
Solvents, reagents, or environmental factors.
Residual Solvents: Sharp singlets in ¹H NMR (e.g., acetone, dichloromethane). Reagents: Signals from unreacted reagents or catalysts used in synthesis.[4]
Section 2: Troubleshooting by Analytical Technique
This section provides specific advice for interpreting anomalous data from the most common analytical techniques used for this compound.
NMR Spectroscopy
Q: My ¹H NMR spectrum shows several unassigned signals. How can I begin to identify the corresponding impurity?
A: Identifying impurities from an NMR spectrum requires a detailed analysis of chemical shifts, coupling constants, and integration values.
Check for Obvious Contaminants: First, identify and exclude signals from common laboratory solvents (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.32 ppm in CDCl₃) and water.
Analyze the Integration: Compare the integration of the unknown signals to a known proton signal of your main compound. This provides a relative molar ratio of the impurity.
Study the Splitting Patterns (Multiplicity): The splitting pattern reveals the number of adjacent protons, which is a critical clue to the impurity's structure.
Utilize 2D NMR: If the impurity level is sufficient (>1-2%), 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[5]
HSQC/HETCOR (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[5]
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of a molecule.[6]
Q: I see very broad peaks in my ¹H NMR spectrum, particularly in the downfield region. What could be the cause?
A: Broad peaks in the ¹H NMR spectrum of this compound are often associated with exchangeable protons, namely the N-H proton on the piperidine ring and the proton from the HCl salt.
Proton Exchange: These acidic protons can undergo chemical exchange with residual water in the NMR solvent or with each other.[7] This exchange process can occur on a timescale that broadens the NMR signal. Sometimes, the peak can become so broad that it is nearly indistinguishable from the baseline.[7]
Confirmation: To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable proton signal should disappear or significantly decrease in intensity as the protons are replaced by deuterium.
HPLC Analysis
Q: My HPLC chromatogram shows extra peaks. How do I investigate them?
A: The appearance of extra peaks indicates the presence of one or more impurities. A logical diagnostic process can help identify the source.
Caption: Decision tree for diagnosing extra HPLC peaks.
Once you've confirmed the peak originates from your sample, use an HPLC-MS system to get the mass of the impurity, which is the most critical piece of information for identification.
Q: I'm observing significant peak tailing for my main compound. What are the likely causes and solutions?
A: Peak tailing is a common issue when analyzing basic compounds like piperidines on silica-based reversed-phase columns.[8] It is often caused by secondary interactions between the basic amine and acidic silanol groups on the stationary phase surface.
Potential Cause
Explanation & Solution
Silanol Interactions
The positively charged amine interacts strongly with negatively charged, deprotonated silanol groups on the silica surface, causing a portion of the analyte to lag behind, resulting in a tail. Solution: Add a competitive amine (e.g., 0.1% triethylamine, TEA) to the mobile phase to saturate the active sites. Alternatively, use a lower pH mobile phase (e.g., pH 2.5-3) to protonate the silanols and reduce interaction. Using a modern, end-capped, high-purity silica column is also highly recommended.[8]
Column Overload
Injecting too much sample can saturate the stationary phase, leading to poor peak shape. Solution: Reduce the injection volume or the concentration of the sample.[9]
Column Contamination/Void
Strongly retained compounds from previous injections can accumulate at the column head, or a void (channel) can form in the packing material, distorting the peak. Solution: Use a guard column to protect the analytical column.[10] If contamination is suspected, follow a rigorous column flushing protocol. If a void is suspected, the column may need to be replaced.
Q: How can I analyze the sample for its chiral purity and quantify the (3r)-diastereomer?
A: Quantifying the (3r)-diastereomer requires a chiral separation method, as standard reversed-phase HPLC will not separate enantiomers or diastereomers. Chiral HPLC is the most common and effective technique for this purpose.[2]
Developing a chiral HPLC method typically involves screening different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based CSPs are often a good starting point for this class of compounds. Both normal-phase (e.g., hexane/ethanol) and reversed-phase or polar organic modes can be effective.[2] Due to the lack of a strong UV chromophore in the molecule, detection might be challenging at low levels. Derivatization to add a UV-active tag can be considered if higher sensitivity is needed.[2]
Mass Spectrometry
Q: I've detected an ion with an unexpected m/z in my mass spectrum. How do I determine its structure?
A: The first step is to use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass. This allows you to determine the elemental composition (molecular formula) of the unknown ion with high confidence.[11]
Once you have a potential formula, consider the following:
Mass Difference: Calculate the mass difference between the impurity and the parent compound.
+18 Da: Suggests hydrolysis of the lactam ring.
+16 Da: Suggests oxidation.
-2 Da: Suggests the formation of a double bond (dehydrogenation).
Fragmentation Pattern: If you have MS/MS data, compare the fragmentation pattern of the impurity to that of the parent compound. Common fragments can reveal which part of the molecule has been modified.
Correlate with Other Data: Combine the proposed formula with data from NMR and HPLC to build a complete picture and confirm the structure.[6][11]
Section 3: Key Experimental Protocols
Protocol 1: General HPLC Column Flushing and Regeneration
This protocol is essential for addressing issues like high backpressure, peak tailing, and ghost peaks caused by column contamination.[12]
Objective: To remove strongly retained contaminants from a C18 reversed-phase column.
Procedure:
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
Reverse the Column Direction: Connect the column outlet to the pump. This helps flush contaminants from the inlet frit more effectively.[12]
Stepwise Flushing: Flush the column with 20-30 column volumes of each of the following solvents, moving from polar to non-polar.
HPLC-grade Water (to remove salts and buffers)
Methanol
Acetonitrile
Isopropanol (an excellent solvent for removing strongly adsorbed organic residues)
Return to Operating Conditions: Flush with your mobile phase (without buffer) until the baseline is stable.
Re-equilibration: Reconnect the column in the correct direction to the detector and equilibrate with the initial mobile phase (including buffer) until the pressure and baseline are stable.
Performance Check: Inject a standard of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl to confirm that retention time, peak shape, and efficiency have been restored.
Protocol 2: D₂O Shake Experiment for NMR
Objective: To identify exchangeable (N-H, O-H) protons in a ¹H NMR spectrum.
Procedure:
Acquire Standard Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
Mix: Cap the tube and invert it several times to ensure thorough mixing. You may see a separate D₂O layer; this is acceptable.
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again using the same parameters.
Analyze: Compare the two spectra. The signals corresponding to exchangeable protons will have significantly diminished or disappeared in the second spectrum.[7]
Section 4: Frequently Asked Questions (FAQs)
Q: Can the hydrochloride salt form of the compound cause analytical issues?
A: Yes. The HCl salt makes the molecule more acidic. In ¹H NMR, the N-H proton of the piperidinium ion will be present and can broaden due to exchange. In HPLC, the salt form ensures the analyte is ionized, which can affect retention on reversed-phase columns. It's critical to use a buffered mobile phase (e.g., with phosphate or formate at a controlled pH) to ensure consistent ionization and reproducible retention times.[8]
Q: What are the most likely degradation pathways for this molecule under stress conditions (e.g., forced degradation studies)?
A: Based on its structure, two primary degradation pathways are most likely:
Hydrolysis: The amide bond within the 2-pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. This would result in the formation of a carboxylic acid-containing amino-piperidine derivative.[13]
Oxidation: The tertiary amine in the piperidine ring and the adjacent methylene groups can be susceptible to oxidation, potentially forming N-oxides or other oxidative products. Studies on similar piperidine and pyrrolidine structures show they can be degraded via oxidation.[3]
Q: Where can I find reference standards for potential impurities?
A: Commercially available reference standards for all potential impurities may be limited.
Major Suppliers: Check catalogs from major pharmaceutical reference standard suppliers like USP, Ph. Eur., and companies specializing in impurity standards.
Custom Synthesis: For unique process-related impurities or degradation products not commercially available, custom synthesis is often required. This involves synthesizing the proposed impurity structure and confirming its identity, which can then be used for definitive peak identification and method validation.
References
Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
Gucma, M., & Gzella, A. K. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 241.
Sobańska, A. W., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica – Drug Research, 67(3), 233-238.
Persee General. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
Serpi, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652.
ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
Chemistry Stack Exchange. (2019). Determining identity of unknown compound with NMR data.
Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives.
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry.
Bingol, K., et al. (2020). Accurate and Efficient Determination of Unknown Metabolites in Metabolomics by NMR-Based Molecular Motif Identification. Analytical Chemistry, 93(1), 606-615.
Gryn'ova, G., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2937-2953.
Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
This guide addresses the specific physicochemical challenges of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride . As a hydrochloride salt of a secondary amine attached to a lactam ring, this compound exhibits a distinct "dual-personality" depending on solvent polarity and pH.[1]
Quick Reference: Solubility Profile
Solvent System
Solubility Rating
Physicochemical Mechanism
Water
High (>50 mg/mL)
Ion-dipole interactions; the protonated piperidine nitrogen dominates.[1]
DMSO
High (~30-50 mg/mL)
High dielectric constant stabilizes the salt form.[1]
Methanol / Ethanol
Moderate to High
Protic solvents stabilize the ion pair, though less effectively than water.
Dichloromethane (DCM)
Low / Negligible
The ionic lattice energy of the HCl salt prevents dissolution in non-polar media.
Diethyl Ether / Hexane
Insoluble
Used strictly as anti-solvents to force precipitation.
PBS (pH 7.4)
High
Remains ionized at physiological pH (Piperidine pKa ≈ 11.0).[1]
Troubleshooting Guides (FAQ Format)
Issue A: "I cannot extract the compound from water into an organic solvent (DCM/EtOAc)."
Diagnosis: You are fighting the salt form.
The hydrochloride salt is highly polar and will partition >99% into the aqueous phase. To extract it into an organic layer (like DCM), you must "break" the salt to form the free base.
The Protocol: The "pH Switch" Extraction
Caution: The pyrrolidinone (lactam) ring is susceptible to hydrolysis under harsh acidic/basic conditions with heat. Perform this at room temperature or on ice.
Dissolution: Start with your compound in the aqueous phase.[2]
Basification: Slowly add saturated NaHCO₃ or 1M NaOH until the pH reaches 12-13 .
Why? The pKa of the piperidine nitrogen is ~11. You must exceed this to deprotonate it (
Extraction: Immediately extract with Dichloromethane (DCM) (3x).
Note: The free base is likely an oil and will migrate to the DCM.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄.
Recovery: Evaporate the solvent. The residue is the Free Base form.
Critical Warning: The free base is unstable over long periods (oxidation/CO₂ absorption). Store it under inert gas or convert it back to a salt immediately.
Issue B: "My compound is 'oiling out' instead of crystallizing."
Diagnosis: Supersaturation mishap or solvent impurity.[3]
Amine hydrochlorides often separate as a dense oil (a "second liquid phase") rather than crystals when an anti-solvent is added too quickly or if the solution is too concentrated.
The Protocol: Controlled Anti-Solvent Crystallization
Dissolve: Dissolve the crude oil/solid in the minimum amount of warm Methanol or Isopropanol (IPA).
Seed (Optional): If you have a tiny crystal from a previous batch, add it now.
The Cloud Point: Add Diethyl Ether or MTBE dropwise very slowly with stirring until a faint, persistent cloudiness appears.
The Wait: Stop stirring. Cover the vial with parafilm (poke a small hole) and place it in the fridge (4°C).
Observation: Let the solvents diffuse. The oil droplets should slowly organize into a crystal lattice.
If it oils out again: Re-heat to dissolve the oil, add a drop more alcohol, and cool slower (wrap the vial in cotton).
Issue C: "Precipitation occurs when diluting my DMSO stock into cell culture media."
Diagnosis: The "Crash-Out" Effect.
While soluble in DMSO, the compound may precipitate when the DMSO concentration drops below 1% in aqueous media, especially if the media is cold or high in salt (Common Ion Effect).
The Protocol: Biological Assay Formulation
Stock Prep: Prepare a 10-20 mM stock in anhydrous DMSO .
Tip: DMSO is hygroscopic.[4] Water uptake reduces solubility.[3] Use single-use aliquots.
Intermediate Step: Do not pipette 1 µL of DMSO stock directly into 10 mL of media.
Better: Dilute the stock 1:10 in water/buffer first to check for precipitation. If clear, proceed to final dilution.
Sonicate: If a fine haze forms, mild sonication (30 seconds) often redissolves the micro-precipitates.
Visual Decision Support
Diagram 1: Solubility & Extraction Decision Tree
Use this flow to determine the correct solvent system based on your processing goal.
Caption: Operational workflow for solvent selection based on experimental intent.[1]
Diagram 2: The pH Equilibrium Trap
Understanding the protonation state is critical for solubility.
Caption: The chemical toggle between the water-soluble salt and the organic-soluble free base.[1]
References & Grounding
Amine Hydrochloride Properties:
Source: BenchChem. (2025).[1][4][5] Handling and storage of hygroscopic amine hydrochlorides. Retrieved from .[1]
Relevance: Confirms hygroscopicity and storage requirements for piperidine-based salts.
DMSO Solubility in Bioassays:
Source: Cayman Chemical.[2][6] (2022).[1][2][3] Product Information: Aminoguanidine (hydrochloride) & General Solubility Guides. Retrieved from .[1]
Relevance: Establishes standard protocols for DMSO stock preparation and aqueous dilution limits (typically <1-2% DMSO final concentration).
Purification of Laboratory Chemicals:
Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]
Relevance: The authoritative text on recrystallization of amine salts using alcohol/ether systems (General Principle).
Pyrrolidinone Stability:
Source: PubChem. (2025).[1][7] 2-Pyrrolidone Compound Summary. Retrieved from .[1]
Relevance: Provides chemical stability data for the lactam ring component of the molecule.
Technical Support Center: Chiral Resolution of 1-(3S)-3-Piperidinyl-2-pyrrolidinone
Executive Summary You are accessing the technical support portal for the resolution of 1-(3-piperidinyl)-2-pyrrolidinone (CAS: 1185289-54-4 / Generic structure). This intermediate is a critical scaffold in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are accessing the technical support portal for the resolution of 1-(3-piperidinyl)-2-pyrrolidinone (CAS: 1185289-54-4 / Generic structure). This intermediate is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Upadacitinib analogs).[1] Achieving high Enantiomeric Excess (% ee) of the (3S)-enantiomer is pivotal for biological activity.[1]
This guide moves beyond basic textbook definitions to provide industrial-grade troubleshooting for Classical Diastereomeric Salt Resolution , the most scalable method for this class of secondary amines.
Module 1: The Core Protocol (Classical Resolution)
The Challenge: The piperidine nitrogen is a secondary amine, making it moderately basic. The structural rigidity of the pyrrolidinone ring can hinder crystal packing.
The Solution: Use O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] Empirical data suggests that for 3-substituted piperidines, the bulky toluoyl groups of L-DTTA facilitate the "lock-and-key" fit required for differential solubility, superior to plain tartaric acid.[1]
Dissolution: Dissolve 100g of racemic amine in 500 mL MeOH at 60°C.
Addition: Add 1.0 equivalent of L-DTTA dissolved in 200 mL MeOH.
Nucleation: Cool slowly to 40°C. If no turbidity occurs, seed with 0.1% pure (S)-salt crystals.
Crystallization: Ramp temperature down to 0-5°C over 4 hours (0.15°C/min). Rapid cooling traps the (R)-isomer.[1]
Filtration: Filter the solid. This is the (S)-enriched salt .
Liberation: Suspend salt in DCM/Water; basify with 2N NaOH to pH 12; separate organic layer to isolate (S)-free base.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Q1: My reaction mixture is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: The supersaturation level is too high, or the solvent polarity is slightly off, preventing the formation of an ordered lattice.
Corrective Actions:
The "Cloud Point" Method: Re-heat the oil to dissolution. Add the anti-solvent (e.g., Water or MTBE) dropwise until just cloudy.[1] Add a seed crystal immediately.[1]
Switch Solvents: If using MeOH, switch to Isopropanol (IPA) or Ethanol/Ethyl Acetate .[1] The lower polarity of EtOAc often forces tighter crystal packing for lipophilic salts like DTTA.
High-Shear Stirring: Increase agitation speed during the cooling ramp to induce nucleation.[1]
Q2: I am getting low yields (<25%) but high purity (>98% ee). Can I improve recovery?
Diagnosis: You are likely losing the product in the mother liquor due to high solubility of the salt.
Corrective Actions:
Concentration: Reduce solvent volume by 30%.
The Pope-Peachey Method: Instead of 1.0 eq of L-DTTA, use 0.5 eq of L-DTTA and 0.5 eq of HCl .
Mechanism:[2][3][4][5] The chiral acid (L-DTTA) selectively binds the (S)-amine (forming the less soluble salt), while the mineral acid (HCl) binds the (R)-amine (keeping it in solution).[1] This maximizes the efficiency of the expensive resolving agent.
Q3: My ee% is stuck at 80-85%. Recrystallization isn't helping.
Diagnosis: This is the "Eutectic Trap." The impurity profile of the crystal lattice has stabilized.
Corrective Actions:
Double Resolution: Liberate the free base (do not just recrystallize the salt). Perform the resolution again from the start.
Solvent Swapping: If the first pass was in MeOH, perform the recrystallization in Acetone/Water . Changing the solvation shell can disrupt the inclusion of the (R)-isomer.
Q4: Can I recycle the unwanted (R)-isomer?
Diagnosis: Economic efficiency requires recycling the "wrong" enantiomer.[1]
Corrective Actions:
Racemization: Isolate the (R)-amine free base.[1] Heat in toluene with catalytic aromatic aldehyde (e.g., benzaldehyde) or strong base (KOtBu) to racemize the chiral center via imine-enamine tautomerization.[1] Recycle the resulting racemate back into Step 1.
Module 3: Visualization of Workflows
Figure 1: The Resolution Logic Tree
Caption: Decision matrix for optimizing chiral resolution based on initial experimental outcomes.
Module 4: Analytical Validation
Critical Checkpoint: You cannot optimize what you cannot measure.
Note: The Diethylamine (DEA) is mandatory.[1] Without it, the basic piperidine nitrogen will interact with silanol groups on the column, causing peak tailing that masks the enantiomers.
References
BenchChem Technical Support. (2025).[1][6] Resolving Enantiomers of 3-Methylpiperidine: Classical Resolution via Diastereomeric Salt Formation.[1][6]Link[1]
AbbVie Inc. (2011).[1] Process for the preparation of JAK inhibitors.[3][8] WO2011068881.[1] (Describes synthesis of Upadacitinib intermediates). Link
Coldham, I., et al. (2022).[1][2][4] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry, 87, 8819−8823.[1][4] (Provides protocols for resolving substituted piperidines using chiral ligands). Link[1][4]
Google Patents. (2002).[1] WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.[1] (Establishes L-DTTA as the preferred agent for 3-substituted piperidines). Link
Technical Support Center: Stability & Handling of 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl
The following Technical Support Guide is designed for researchers and process chemists working with 1-(3S)-3-Piperidinyl-2-pyrrolidinone hydrochloride . Executive Summary: The Stability Profile 1-(3S)-3-Piperidinyl-2-pyr...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists working with 1-(3S)-3-Piperidinyl-2-pyrrolidinone hydrochloride .
Executive Summary: The Stability Profile
1-(3S)-3-Piperidinyl-2-pyrrolidinone hydrochloride (often an intermediate for JAK inhibitors or similar therapeutics) possesses a chiral center at the C3 position of the piperidine ring.
While the hydrochloride salt is configurationally stable in the solid state, the free base is susceptible to racemization through two primary mechanisms:
Oxidative Dehydrogenation: Formation of a transient imine/enamine intermediate, particularly in the presence of transition metals or oxidants.
Thermal/Radical Stress: High-temperature exposure during basic workup can trigger radical-mediated hydrogen abstraction at the C3 position.
This guide provides protocols to maintain enantiomeric purity (>99% ee) during handling and synthesis.
Troubleshooting Guide (FAQ Format)
Q1: My ee% dropped significantly after neutralizing the HCl salt. What happened?
Diagnosis: You likely exposed the free base to thermal stress or high pH for an extended period.
Technical Insight: The C3 proton, while not highly acidic (pKa ~40), becomes vulnerable if the piperidine ring undergoes partial oxidation to an imine (C=N) species. This is accelerated by strong bases (pH > 12) and heat (>40°C).
Solution:
Switch to a "Cold Neutralization" protocol (see Section 3).
Process Rule: Never store the free base in solution overnight. Use it immediately in the subsequent coupling step.
Q2: I see a "shoulder" peak on my chiral HPLC. Is this the enantiomer?
Diagnosis: Not necessarily. This could be a rotamer or an oxidative impurity .
Technical Insight: The pyrrolidinone ring can exhibit restricted rotation, occasionally appearing as split peaks. However, if the area increases over time, it is likely the enantiomer (
-isomer) or a dehydrogenated imine impurity.
Solution:
Run a variable-temperature NMR (VT-NMR) to rule out rotamers.
Spike the sample with a known racemic standard to confirm the retention time of the
-enantiomer.
Q3: Can I use radical initiators (e.g., AIBN) in subsequent steps without affecting chirality?
Diagnosis:High Risk.Technical Insight: Literature suggests that thiyl or other radicals can abstract the hydrogen at the chiral center of 3-substituted piperidines, leading to planarization and subsequent racemization upon hydrogen return.
Solution:
If radical chemistry is required, use scavengers or strictly exclude oxygen.
Monitor ee% closely before and after any radical-based step.
Use this protocol when converting the HCl salt to the free base for coupling.
Reagents:
1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl
2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM)
Saturated aqueous
or (cooled to 5°C)
Protocol:
Preparation: Cool the organic solvent and the aqueous base solution to 0–5°C in an ice bath.
Dissolution: Suspend the HCl salt in the cold organic solvent.
Neutralization: Slowly add the cold aqueous base with vigorous stirring. Do not exceed 10°C internal temperature.
Separation: Separate phases immediately. Re-extract the aqueous layer once with cold solvent.
Drying: Dry the combined organics over anhydrous
(Sodium Sulfate) for <15 minutes. Avoid Magnesium Sulfate () as its Lewis acidity can sometimes catalyze isomerization in sensitive amines.
Utilization: Filter and proceed immediately to the next reaction step. Do not concentrate to dryness unless absolutely necessary (if concentration is required, keep bath temp <30°C).
This diagram illustrates the "Danger Zone" where chirality is lost and the "Safe Path" to preserve it.
Caption:Fig 1. The primary risk of racemization occurs via the oxidative formation of an achiral imine intermediate. Rapid coupling prevents this pathway.
Figure 2: Optimal Workflow for Synthesis
Step-by-step logic flow to ensure process integrity.
Caption:Fig 2. Decision tree emphasizing the "Make-and-Use" philosophy to prevent storage-induced degradation of the chiral center.
References
Sigma-Aldrich. 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one Product Specification. (General stability data for piperidinyl-pyrrolidinone class). Link
European Patent Office. Process for the preparation of enantiomerically enriched 3-aminopiperidine derivatives. (EP2958894A1). Describes the susceptibility of 3-aminopiperidines to racemization and resolution methods. Link
Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine derivatives using enzyme cascades. (Chem. Commun., 2020). Highlights the use of one-pot reactions to prevent racemization of labile intermediates.[1][2] Link
BenchChem. Strategies to Prevent Racemization During Peptide Synthesis. (General principles of amide/amine racemization relevant to lactam structures). Link
Academia.edu. A Method for the Racemization of 2-Methylpyrrolidine.[3] (Discusses radical-mediated racemization mechanisms in similar chiral heterocycles). Link
A Guide to the ¹H-NMR Spectroscopic Analysis of 1-(3s)-3-Piperidinyl-2-pyrrolidinone Hydrochloride: A Predictive and Comparative Approach
Introduction In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(3s)-3-Piperidinyl-2-pyrrolidinone hy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride is a chiral heterocyclic compound featuring both a piperidine and a pyrrolidinone moiety. Such structures are prevalent in biologically active molecules, making them key building blocks in synthesis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands as the most powerful technique for determining the detailed molecular structure in solution.
This guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride. As a readily available experimental spectrum for this specific salt is not widely published, we will employ a predictive approach grounded in the fundamental principles of NMR and supported by comparative data from analogous structures.[3][4] We will dissect the molecule's constituent parts, predict the chemical shift, multiplicity, and integration for each proton, and present a comprehensive experimental protocol for acquiring high-quality data. This guide is intended for researchers and drug development professionals who require a practical and theoretical understanding of how to approach the NMR analysis of complex heterocyclic systems.
Molecular Structure and Proton Environments
To interpret the ¹H-NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride contains two distinct heterocyclic ring systems connected by a C-N bond. The presence of the hydrochloride salt means the piperidine nitrogen is protonated, existing as a piperidinium ion, which significantly influences the chemical shifts of adjacent protons.
Below is the structure with a systematic numbering scheme for all proton environments. Note that protons on the same carbon can be diastereotopic due to the chiral center at C3' and the rigid nature of the rings, leading to different chemical shifts.
Caption: Structure of 1-(3s)-3-Piperidinyl-2-pyrrolidinone with proton labeling.
Predicted ¹H-NMR Spectral Analysis
The spectrum is best analyzed by considering the two ring systems separately. A polar, aprotic deuterated solvent like DMSO-d₆ is recommended for analysis, as it will solubilize the hydrochloride salt and allow for the observation of the N-H protons.[5][6]
A. Pyrrolidinone Ring Protons
The pyrrolidinone ring is a five-membered lactam. The electron-withdrawing amide carbonyl group (C=O) significantly deshields the adjacent protons (H-5).
H-5 Protons (CH₂ adjacent to N): These two protons are diastereotopic. They are adjacent to the nitrogen atom of the lactam ring. They are expected to appear as complex multiplets due to coupling with the H-4 protons. Their chemical shift will be around δ 3.2-3.6 ppm .
H-3 Protons (CH₂): These protons are adjacent to the chiral center and the carbonyl group. They will be deshielded by the carbonyl group. The signal is anticipated in the range of δ 2.3-2.6 ppm , likely appearing as a complex multiplet.
H-4 Protons (CH₂): These protons are beta to both the nitrogen and the carbonyl group and are typically the most shielded of the pyrrolidinone ring protons. They will likely appear as a multiplet around δ 1.9-2.2 ppm .
B. Piperidinium Ring Protons
As a hydrochloride salt, the piperidine nitrogen is protonated (NH₂⁺), causing significant deshielding of the adjacent α-protons (H-2' and H-6'). The signals for this ring are often broad due to conformational flux and potential nitrogen quadrupolar effects.[7]
N-H Protons (NH₂⁺): In DMSO-d₆, these protons are observable and are expected to appear as a broad signal far downfield, typically in the range of δ 8.5-9.5 ppm .
H-3' Proton (CH attached to Pyrrolidinone N): This is the single methine proton at the chiral center, directly attached to the pyrrolidinone nitrogen. It will be deshielded and is expected to be a multiplet around δ 4.0-4.5 ppm . Its multiplicity will be complex due to coupling with four neighboring protons (H-2' and H-4').
H-2' and H-6' Protons (CH₂ adjacent to N⁺): These are the protons alpha to the positively charged nitrogen. They will be significantly deshielded. Due to the chiral center at C3', the two H-2' protons are diastereotopic, as are the two H-6' protons. Expect a series of complex, overlapping multiplets in the region of δ 3.0-3.7 ppm .
H-4' and H-5' Protons (CH₂): These methylene groups are more shielded. They will appear as broad, overlapping multiplets in the range of δ 1.6-2.1 ppm .
Comparative Data Summary
To ground our predictions, we compare them with typical chemical shifts for parent piperidine and pyrrolidinone structures. This comparison highlights the influence of the substituents and the protonated state.
Proton Environment
Predicted δ (ppm) in Target Molecule (in DMSO-d₆)
Typical δ (ppm) in Parent Structure
Rationale for Shift
Pyrrolidinone Ring
H-5 (-N-CH ₂-CH₂)
3.2 - 3.6
~3.4 in 2-pyrrolidinone
Similar environment to parent lactam.
H-3 (-C=O-CH ₂-)
2.3 - 2.6
~2.2 in 2-pyrrolidinone
Slight downfield shift due to substitution pattern.
H-4 (-CH₂-CH ₂-CH₂-)
1.9 - 2.2
~2.0 in 2-pyrrolidinone
Least affected position, similar to parent.
Piperidinium Ring
NH₂⁺
8.5 - 9.5
N/A (Piperidine ~1.5 ppm for NH)
Protonation and salt formation cause a massive downfield shift.[8]
H-3' (CH-N)
4.0 - 4.5
~2.7 in piperidine
Strong deshielding from direct attachment to the electron-withdrawing pyrrolidinone nitrogen.
H-2', H-6' (-N⁺-CH ₂-)
3.0 - 3.7
~2.8 in piperidine
Significant deshielding due to the adjacent positively charged nitrogen atom.[7]
H-4', H-5' (-CH₂-CH ₂-CH₂-)
1.6 - 2.1
~1.5 in piperidine
Moderately deshielded by the inductive effect of the nearby positive charge.
Experimental Protocol for ¹H-NMR Analysis
This protocol ensures the acquisition of a high-quality, reproducible spectrum. Trustworthiness in NMR data comes from meticulous sample preparation and proper instrument setup.[9]
Workflow Diagram
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
Sample Weighing: Accurately weigh 5-10 mg of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride into a clean, dry vial.[10]
Solvent Selection: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve polar hydrochloride salts and for its high boiling point, which minimizes evaporation.[5]
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak of DMSO (δ ~2.50 ppm) is often sufficient and avoids potential reactions with the sample.[9]
Dissolution: Tightly cap the vial and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool packed into the pipette.[9]
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
Perform shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
Data Acquisition:
Use a standard proton experiment with a 30° or 45° pulse angle to ensure quantitative integration.
Set the spectral width to cover a range from -1 to 12 ppm.
Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Apply a baseline correction.
Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm (or TMS to δ 0.00 ppm).
Integrate all signals and normalize them to a known proton count (e.g., the single H-3' proton) to determine the relative number of protons for each signal.
Conclusion
The ¹H-NMR analysis of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride presents a fascinating case study in structural elucidation. By breaking down the molecule into its pyrrolidinone and piperidinium components, we can confidently predict the spectral features. The key identifiers for this molecule will be the downfield methine signal (H-3') around 4.0-4.5 ppm, the deshielded piperidinium α-protons (H-2', H-6') above 3.0 ppm, and the very broad NH₂⁺ signal above 8.5 ppm (in DMSO-d₆). A comparative analysis against parent structures validates these predictions and underscores the powerful influence of adjacent functional groups and protonation states on chemical shifts. The provided experimental protocol offers a robust framework for obtaining high-quality, reliable data, which can be further confirmed using 2D-NMR techniques like COSY and HSQC for unambiguous proton-proton and proton-carbon correlations.
References
X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure.
¹H NMR chemical shifts of ε-lactams (ppm). ResearchGate. Available at: [Link]
Synthesis and characterization of β-Lactam compounds. JOCPR. Available at: [Link]
Quantification of Composite β-Lactam / β-Lactamase Inhibitor Antibiotics with Benchtop NMR. Nanalysis. Available at: [Link]
¹H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl₃) and (B) side... ResearchGate. Available at: [Link]
NMR Sample Preparation. University of California, San Diego. Available at: [Link]
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. National Library of Medicine. Available at: [Link]
¹H NMR spectra of compound 3a. ResearchGate. Available at: [Link]
Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. Available at: [Link]
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available at: [Link]
Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. Available at: [Link]
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. VNU University of Science. Available at: [Link]
Basics of NMR: Sample preparation and analysis of NMR analysis data. Mesbah Energy. Available at: [Link]
NMR Sample Preparation. Iowa State University. Available at: [Link]
¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Available at: [Link]
1-((2-indanyl-3-piperidinyl)carbonyl)pyrrolidine hydrochloride. PubChemLite. Available at: [Link]
1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride. Mol-Instincts. Available at: [Link]
(R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. PubChem. Available at: [Link]
¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. National Library of Medicine. Available at: [Link]
[1] Executive Summary 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl is a chiral heterocyclic intermediate often utilized in the synthesis of Janus kinase (JAK) inhibitors and nootropic analogs. Its structure comprises a 2-pyr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl is a chiral heterocyclic intermediate often utilized in the synthesis of Janus kinase (JAK) inhibitors and nootropic analogs. Its structure comprises a 2-pyrrolidinone (lactam) ring linked to a piperidine ring, stabilized as a hydrochloride salt.[1][2][3]
This guide provides a comparative spectral analysis designed for drug development professionals. It distinguishes the HCl salt from its Free Base precursor (critical for formulation stability) and evaluates FTIR against Raman spectroscopy as an analytical alternative.
Structural & Vibrational Context
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational moieties.[2][3]
Dominant Feature: Broad, multiple combination bands ("Ammonium Comb") in the high-frequency region, obscuring standard C-H stretches.[1][2][3]
Comparative Analysis: Salt vs. Free Base
The most critical analytical challenge for this molecule is confirming complete salt formation.[2][3] The Free Base is often an oil or low-melting solid, while the HCl salt is a stable crystalline solid.[2][3]
Table 1: Diagnostic Spectral Shift (HCl Salt vs. Free Base)
Vibrational Mode
Free Base (Precursor)
HCl Salt (Target Product)
Diagnostic Value
N-H Stretch
Single, sharp band ~3300 cm⁻¹ (Weak)
Broad, continuous absorption 2400–3000 cm⁻¹
High. The "Ammonium Comb" confirms protonation.[1]
Medium. Slight redshift due to crystal lattice hydrogen bonding with the chloride ion.[2]
Amine Deformation
~1150 cm⁻¹ (C-N stretch)
~1580–1600 cm⁻¹ (NH₂⁺ scissoring)
High. Appearance of the ammonium bending mode is definitive.[1]
Fingerprint Region
Distinct C-H wags
Broadened/Shifted
Low. Often too complex for rapid ID; rely on N-H/C=O regions.[2][3]
Technical Insight: In the HCl salt, the distinct "sharp" N-H stretch of the piperidine disappears. It is replaced by a broad Fermi resonance interaction (overtones of deformation bands) often overlapping with the C-H stretching region (2800–3000 cm⁻¹).[1]
Method Selection: FTIR vs. Raman
While FTIR is the industry standard for identification, Raman spectroscopy offers distinct advantages for this specific scaffold.[2][3][5][6]
Use FTIR for QC release of the final salt form.[2][3]
Detailed Spectral Interpretation (FTIR)[1][7]
Region I: High Frequency (3500 – 2400 cm⁻¹)[1]
3500 – 3100 cm⁻¹ (Water/Solvent): Due to the hygroscopic nature of the HCl salt, a broad O-H band from adsorbed water is common here. Do not confuse this with the amine peak.
3000 – 2400 cm⁻¹ (The Ammonium Envelope): This is the "fingerprint" of the salt. You will observe a jagged, broad absorption series extending down to 2400 cm⁻¹.[1][2][3] This is caused by the stretching vibrations of the charged
group interacting with the chloride anion.
Region II: The Double Bond Region (1800 – 1500 cm⁻¹)[1]
1670 ± 10 cm⁻¹ (Lactam C=O): The pyrrolidinone carbonyl is a tertiary amide (no N-H on the lactam nitrogen). It appears as a very strong, sharp peak.[1][2][3]
Note: If this peak splits, it may indicate the presence of different crystalline polymorphs or a mixture of salt/free base.[3]
1600 – 1580 cm⁻¹ (NH₂⁺ Deformation): A medium-intensity band corresponding to the "scissoring" bending vibration of the protonated piperidine nitrogen.[2] This band is absent in the free base.[2][3]
Region III: Fingerprint (1500 – 600 cm⁻¹)[1]
1460 – 1440 cm⁻¹ (CH₂ Scissoring): Standard methylene deformations from both rings.[1][2][3]
1290 – 1250 cm⁻¹ (C-N Stretch): The C-N bond connecting the pyrrolidinone to the piperidine.
~700 cm⁻¹ (Ring Breathing): Characteristic skeletal vibrations of the 5-membered lactam ring.[2]
Experimental Protocol: Handling Hygroscopic Salts
The HCl salt of 1-(3S)-3-Piperidinyl-2-pyrrolidinone is prone to deliquescence (absorbing moisture until it dissolves).[1] Standard KBr pellets often fail because the grinding process introduces atmospheric water.[2][3]
Recommended Workflow: Diamond ATR (Attenuated Total Reflectance)[1]
Instrument Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean.[2][3] Run a background scan (32 scans) to subtract atmospheric
How to interpret the spectrum to confirm the synthesis of the HCl salt.
Caption: Step-by-step logic for validating the conversion of 1-(3S)-3-Piperidinyl-2-pyrrolidinone to its HCl salt.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Authoritative text on Amine Salt vs. Free Base shifts).
Socrates, G. (2001).[1][2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2][3] (Source for Pyrrolidinone Lactam assignments).
NIST Chemistry WebBook. IR Spectra of Pyridine/Pyrrolidine Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link] (Used for comparative structural analog data).[1][2][3]
Larkin, P. (2011).[1][2][3] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[2][3] (Reference for ATR handling of hygroscopic salts).
PubChem Compound Summary. 1-[(3S)-piperidin-3-yl]piperidine and related Pyrrolidinone derivatives. National Center for Biotechnology Information.[2][3] Available at: [Link] (Structural verification).[1][2][3]
Elemental Analysis of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl: A Guide to Expected Values and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals In the characterization of novel chemical entities, elemental analysis stands as a fundamental technique for confirming the empirical formula of a synthesiz...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the characterization of novel chemical entities, elemental analysis stands as a fundamental technique for confirming the empirical formula of a synthesized compound. This guide provides a comprehensive overview of the expected elemental analysis values for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl, alongside a discussion of experimental considerations and comparisons with alternative analytical methods. As a Senior Application Scientist, the goal is to equip researchers with the necessary framework to interpret their own experimental data with confidence.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN analysis, operates on the principle of combustion. A sample is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen oxides—are meticulously collected and quantified. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. For a hydrochloride salt, the analysis is often extended to include chlorine.
The significance of this technique lies in its ability to provide a direct measure of the elemental composition of a compound. This data is crucial for:
Structural Confirmation: Verifying that the synthesized molecule corresponds to the proposed chemical structure.
Purity Assessment: Elemental analysis is highly sensitive to impurities. Deviations from the theoretical values can indicate the presence of residual solvents, starting materials, or byproducts.
Theoretical Elemental Composition of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl
To establish a baseline for experimental comparison, the theoretical elemental composition must first be calculated from the compound's molecular formula. The structure of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl is as follows:
The molecular formula for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl is C₉H₁₇ClN₂O .
Based on this formula, the molecular weight and theoretical elemental percentages are calculated as follows:
Molecular Weight: 204.70 g/mol
Table 1: Theoretical Elemental Analysis Values for C₉H₁₇ClN₂O
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Percentage (%)
Carbon
C
12.01
9
108.09
52.81
Hydrogen
H
1.01
17
17.17
8.39
Chlorine
Cl
35.45
1
35.45
17.32
Nitrogen
N
14.01
2
28.02
13.69
Oxygen
O
16.00
1
16.00
7.82
Experimental Considerations and Acceptance Criteria
In practice, experimental results will seldom match theoretical values perfectly due to instrumental limitations and minor sample impurities. A critical aspect of interpreting elemental analysis data is understanding the acceptable range of deviation.
Most scientific journals and regulatory bodies consider experimental values to be in good agreement with the theoretical values if they are within ±0.4% . For high-purity standards, this tolerance may be even tighter.
Factors that can influence experimental results include:
Hygroscopicity: The compound may absorb moisture from the atmosphere, leading to a lower than expected percentage for other elements and a higher apparent hydrogen content.
Residual Solvents: Solvents used in the final crystallization or purification steps can become trapped in the crystal lattice, altering the elemental composition.
Inorganic Impurities: The presence of inorganic salts can affect the combustion process and lead to inaccurate readings.
Comparison with Alternative Analytical Techniques
While elemental analysis is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive characterization of a compound.
Table 2: Comparison of Analytical Techniques for Compound Characterization
Technique
Information Provided
Advantages
Limitations
Elemental Analysis
Elemental composition and empirical formula.
Provides direct evidence of elemental ratios; excellent for purity assessment.
Does not provide information on molecular structure or stereochemistry.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity; provides structural information through fragmentation.
May not distinguish between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the molecular structure, including connectivity and stereochemistry.
Provides a comprehensive structural "fingerprint" of the molecule.
Less sensitive than MS; may not be suitable for all sample types.
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification of impurities.
High resolution and sensitivity for separating and quantifying components in a mixture.
Does not provide direct structural information.
Experimental Protocol: Combustion Analysis for CHN
The following is a generalized protocol for the determination of carbon, hydrogen, and nitrogen content in an organic compound via combustion analysis.
Sample Preparation:
Ensure the sample is homogenous and has been properly dried to remove any residual solvents or moisture. A common method is drying under high vacuum over a desiccant such as phosphorus pentoxide.
Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.
Instrument Setup:
Calibrate the elemental analyzer using a certified standard of known elemental composition (e.g., acetanilide).
Ensure the combustion and reduction furnaces are at their optimal operating temperatures (typically ~900-1000°C for the combustion furnace).
Combustion:
The encapsulated sample is introduced into the combustion furnace, where it is rapidly burned in a stream of pure oxygen.
The combustion products (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a carrier gas (typically helium) into the reduction furnace.
Reduction and Separation:
In the reduction furnace (typically containing copper), nitrogen oxides are reduced to N₂ gas.
The mixture of gases then passes through a series of traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.
Detection and Quantification:
The separated gases are detected by a thermal conductivity detector (TCD).
The instrument's software integrates the detector signal for each gas and, based on the initial calibration, calculates the percentage of each element in the original sample.
Workflow for Elemental Analysis
The logical flow of performing and interpreting elemental analysis can be visualized as follows:
Caption: Workflow for Elemental Analysis of a Synthesized Compound.
Conclusion
Elemental analysis is an indispensable technique in synthetic and pharmaceutical chemistry. For 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl, the theoretical elemental composition provides a crucial benchmark for experimental verification. By understanding the principles of the technique, potential sources of error, and the accepted criteria for data agreement, researchers can confidently utilize elemental analysis to confirm the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts. When combined with other spectroscopic and chromatographic methods, a complete and robust characterization of the molecule can be achieved.
References
ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
CAS Common Chemistry. (n.d.). 1-Pyrrolidinecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1). CAS, a division of the American Chemical Society. [Link]
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]